![molecular formula C19H16N4O3S B2699150 N1-(benzo[d]thiazol-2-yl)-N2-(4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941998-16-9](/img/structure/B2699150.png)

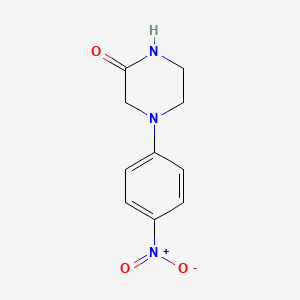

N1-(benzo[d]thiazol-2-yl)-N2-(4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-(benzo[d]thiazol-2-yl)-N2-(4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide” is a chemical compound that belongs to the benzothiazole class . Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications . It has optical properties, coordination properties, and electron acceptor properties . Benzothiazole has a vast number of applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, etc .

Synthesis Analysis

The synthesis of benzothiazole derivatives has received much attention . A number of drugs containing the benzothiazole core are commercially used to treat different pathologies . The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Scientific Research Applications

Hypervalent Iodine Promoted Synthesis

Hypervalent iodine has been utilized for the regioselective oxidative C–H functionalization to synthesize biologically potent compounds like N-(pyridin-2-yl)benzo[d]thiazol-2-amines. This method features a metal-free approach, broad substrate scope, short reaction times, and simple purification procedures, offering a valuable route for the development of related compounds (Mariappan et al., 2016).

Antimicrobial Activity

Compounds with the benzothiazole moiety have shown promising in vitro antimicrobial screening against various bacteria and fungal species. This includes derivatives prepared from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, establishing their potential as antimicrobial agents (Patel & Shaikh, 2010).

Cycloaddition Reactions for Compound Synthesis

Cycloaddition reactions of N-phenacylbenzothiazolium bromides with nitroalkenes have been explored to obtain tetrahydro-, dihydro-, and benzo[d]pyrrolo[2,1-b]thiazoles. These reactions provide a diverse range of compounds with potential pharmaceutical applications, demonstrating the versatility of benzothiazole derivatives in synthesizing complex molecules (Jin et al., 2017).

Antitumor Effects

Newly synthesized anticancer compounds containing the benzimidazole moiety have been shown to possess significant in vitro antitumor activity against various human cancer cell lines, along with Aurora A kinase and KSP inhibitory activities. These findings highlight the potential of benzothiazole and benzimidazole derivatives in cancer therapy (El‐All et al., 2015).

Novel Spiroxindole Derivatives

Spiroxindole fused with pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives have been synthesized, showing the potential of benzothiazole derivatives in creating new compounds with possibly unique biological activities. The structural and stereochemistry of these compounds were confirmed by various spectroscopic methods (Poomathi et al., 2015).

Mechanism of Action

Target of Action

Similar benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

tuberculosis , suggesting they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.

Result of Action

tuberculosis , suggesting that they may have bactericidal or bacteriostatic effects.

properties

IUPAC Name |

N'-(1,3-benzothiazol-2-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c24-16-6-3-11-23(16)13-9-7-12(8-10-13)20-17(25)18(26)22-19-21-14-4-1-2-5-15(14)27-19/h1-2,4-5,7-10H,3,6,11H2,(H,20,25)(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKAUQHJUDJHNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

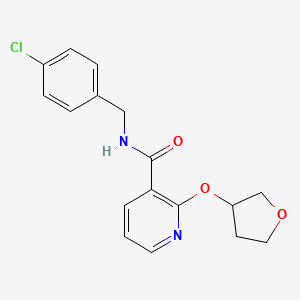

![Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2699067.png)

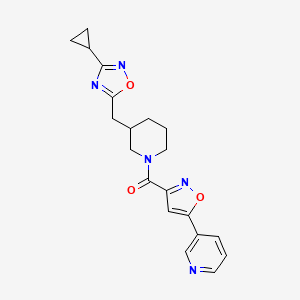

![3-((1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2699071.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B2699074.png)

![4-(8-((2-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2699076.png)

![methyl 1-[(4-bromophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate](/img/structure/B2699078.png)

![1-(4-Methoxyphenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2699082.png)

![6-(3-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2699083.png)

![2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-4H-chromen-4-one](/img/structure/B2699086.png)

![2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2699087.png)

![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2699088.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2699090.png)